3-nitro-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide
Description
Synthesis Analysis
The synthesis of similar compounds involves careful selection of precursors and reaction conditions to ensure the formation of the desired product. For instance, compounds like N-{[(4-bromophenyl)amino]carbonothioyl}benzamide have been synthesized and characterized by techniques such as IR, H and C-NMR, mass spectrometry, and elemental analysis, demonstrating the intricate process of synthesizing such complex molecules (Saeed et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds is often determined using single-crystal X-ray diffraction, which reveals details such as crystal system, space group, and unit cell dimensions. For example, 2-Nitro-N-(4-nitrophenyl)benzamide crystallizes in the orthorhombic space group, providing insights into the spatial arrangement of atoms and the overall geometry of the molecule (Saeed et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving such compounds can lead to various transformations and the formation of new products. For example, the Ni(II)-catalyzed oxidative coupling between C(sp(2))-H in benzamides and C(sp(3))-H in toluene derivatives demonstrates the reactivity and potential applications of these compounds in synthetic chemistry (Aihara et al., 2014).
properties
IUPAC Name |
3-nitro-N-(phenacylcarbamothioyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c20-14(11-5-2-1-3-6-11)10-17-16(24)18-15(21)12-7-4-8-13(9-12)19(22)23/h1-9H,10H2,(H2,17,18,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXBJLYYGXHLDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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